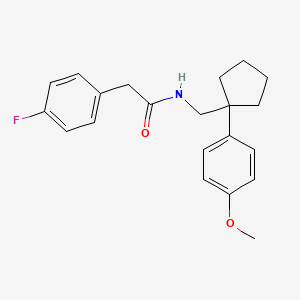

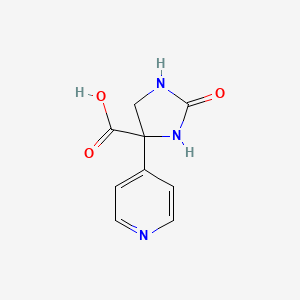

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

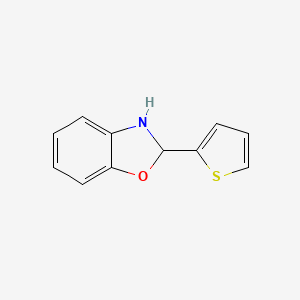

The compound "2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active acetamides. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential as imaging probes for 5-HT2A receptors and as novel antihypertensive agents . These compounds typically consist of a phenyl ring substituted with various groups, a central acetamide linkage, and a heterocyclic or alkyl chain.

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step reactions with moderate to high overall yields. For instance, the synthesis of a potent 5-HT2A antagonist involved a three-step process starting from p-tolylmethylamine, resulting in a 46% overall yield . Another synthesis pathway for antihypertensive acetamide derivatives also involved multiple steps, including the careful selection of substituents on the benzene ring to achieve the desired pharmacological selectivity . These examples suggest that the synthesis of the compound would likely involve similar strategic planning and multi-step reactions to incorporate the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of a fluorophenyl group is a common feature in these molecules, which can influence their pharmacological properties . The methoxyphenyl group, as seen in the compound of interest, is also a common substituent that can affect the molecule's ability to interact with biological targets . The overall molecular architecture, including the presence of cyclopentyl and methyl groups, would be expected to play a significant role in the compound's binding affinity and selectivity towards its targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the introduction of a [11C]methyl group to create a radiolabeled compound for PET imaging is a specific reaction that demonstrates the chemical versatility of these compounds . The chemical reactivity of the compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group, which could affect the reactivity of the phenyl rings in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of polar functional groups such as the amide linkage can impact the solubility and overall polarity of the molecule. The introduction of a fluorine atom can enhance the compound's metabolic stability and its ability to penetrate biological barriers, such as the blood-brain barrier . The specific activity and purity of these compounds, as well as their ability to penetrate biological membranes, are critical for their potential use as pharmacological agents or imaging probes .

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, highlights their use in agriculture and the complexities of their metabolic pathways which could involve carcinogenic outcomes in rats. These studies are significant for understanding the environmental and health impacts of widely used agricultural chemicals (Coleman et al., 2000).

Photoreactions of Flutamide

The investigation into the photoreactions of flutamide, a cancer drug, under different conditions reveals how sunlight exposure can induce photodermatosis in patients. This research aids in the development of safer drug formulations and informs guidelines for patient care (Watanabe et al., 2015).

Radiolabeled Ligands for Peripheral Benzodiazepine Receptor

The synthesis and evaluation of radiolabeled ligands for imaging peripheral benzodiazepine receptors showcase advancements in diagnostic tools for brain diseases. These studies contribute to the field of neurology by improving our ability to visualize and study brain function and disorders (Zhang et al., 2003).

Detection of New Metabolites in Drug Metabolism

Research identifying new metabolites in the metabolism of flutamide, a prostate cancer medication, enhances our understanding of drug safety and mechanisms of action. These findings are crucial for assessing the risk of drug-induced liver injury and improving patient treatment protocols (Goda et al., 2006).

High-Performance Liquid Chromatographic Techniques

Studies on high-performance liquid chromatography (HPLC) for determining aliphatic thiols or carboxylic acid salts in pharmaceuticals illustrate the importance of analytical techniques in ensuring drug purity and composition. Such research supports the pharmaceutical industry's quality control efforts and regulatory compliance (Gatti et al., 1990; Gatti et al., 1996).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO2/c1-25-19-10-6-17(7-11-19)21(12-2-3-13-21)15-23-20(24)14-16-4-8-18(22)9-5-16/h4-11H,2-3,12-15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCCPPCTQLUZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

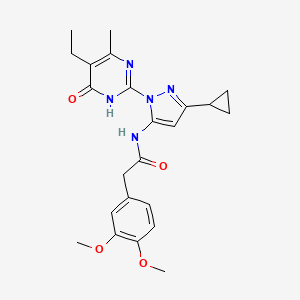

![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)

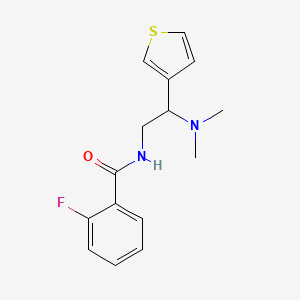

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

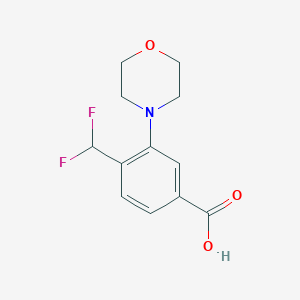

![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)